3-(2-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
3-(2-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H20N2O2S2 and its molecular weight is 396.52. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
The compound is related to a class of chemicals that have been synthesized and evaluated for their antitumor activities. New derivatives of thieno[3,2-d]pyrimidine, which share a similar chemical backbone, have displayed potent anticancer activity against various human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cells. Some of these compounds were nearly as active as the reference drug, doxorubicin, indicating their potential as effective antitumor agents (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
A different study synthesized compounds with a structure related to 3-(2-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, demonstrating their effectiveness as antimicrobial agents. These compounds exhibited varying levels of antibacterial and antifungal effects against a range of pathogenic bacteria and fungi. The study highlights the chemical's potential in developing new antimicrobial therapies, especially for treating infections caused by resistant strains (Gaber, Bagley, & Sherif, 2010).
Corrosion Inhibition
Additionally, related pyridopyrimidinone derivatives have been explored for their use as corrosion inhibitors for carbon steel in acidic environments. These studies suggest that such compounds can effectively prevent the corrosion process, highlighting another potential application area of the chemical structure similar to this compound. The inhibition efficiency was found to increase with the concentration of the inhibitors, demonstrating their potential in industrial applications to protect metals against corrosion (Abdallah, Shalabi, & Bayoumy, 2018).
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-14-6-5-7-15(12-14)13-27-21-22-16-10-11-26-19(16)20(24)23(21)17-8-3-4-9-18(17)25-2/h3-9,12H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQKQTBIJHMMIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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